molecular formula C21H16N2O2S B2740173 N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide CAS No. 2034332-67-5

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide

Cat. No.: B2740173
CAS No.: 2034332-67-5
M. Wt: 360.43
InChI Key: OWOMCARBRPWZMY-UHFFFAOYSA-N
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Description

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide is a complex organic compound that features a unique combination of furan, pyridine, thiophene, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the key intermediates, such as the furan, pyridine, and thiophene derivatives. These intermediates are then coupled through a series of reactions, including:

    Nucleophilic Substitution: The initial step often involves the nucleophilic substitution of a halogenated pyridine derivative with a furan-3-ylmethylamine.

    Amide Bond Formation: The resulting intermediate is then subjected to amide bond formation with 4-(thiophen-2-yl)benzoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides and furans.

    Reduction: The compound can be reduced to form dihydro derivatives, particularly at the pyridine and benzamide moieties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and benzamide rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) and hydrogen peroxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

    Substitution: Halogenating agents like NBS (N-bromosuccinimide) and nucleophiles such as amines and thiols are frequently employed.

Major Products

The major products formed from these reactions include sulfoxides, dihydro derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide has a wide range of scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity through various pathways. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.

Comparison with Similar Compounds

Similar Compounds

    N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide: shares structural similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its combination of furan, pyridine, thiophene, and benzamide moieties, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in fields requiring specific molecular interactions and reactivity.

Properties

IUPAC Name

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-4-thiophen-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c24-21(17-6-4-16(5-7-17)20-2-1-11-26-20)23-13-15-3-8-19(22-12-15)18-9-10-25-14-18/h1-12,14H,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOMCARBRPWZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)C(=O)NCC3=CN=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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